molecular formula C20H27ClN4O4 B12373121 Pomalidomide-5-C7-NH2 (hydrochloride)

Pomalidomide-5-C7-NH2 (hydrochloride)

Cat. No.: B12373121
M. Wt: 422.9 g/mol
InChI Key: MXBQBWHEOILPJY-UHFFFAOYSA-N
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Description

Pomalidomide-5-C7-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a derivative of thalidomide. This compound is used as a cereblon (CRBN) ligand in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pomalidomide-5-C7-NH2 (hydrochloride) involves the synthesis of pomalidomide-linkers. Current methods for the preparation of heterobifunctional pomalidomide-conjugates often rely on methods that are low yielding and produce intractable byproducts. recent strategies have been developed for the reliable and succinct preparation of pomalidomide-linkers, which are essential for the formation of these conjugates . The synthesis involves the use of secondary amines, which consistently afford greater yields than their primary counterparts .

Industrial Production Methods

the compound is available for research purposes and is produced under controlled conditions to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C7-NH2 (hydrochloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) include linkers that connect the compound to the ligand for protein. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .

Major Products Formed

The major products formed from the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) are PROTACs, which are used for targeted protein degradation .

Mechanism of Action

Pomalidomide-5-C7-NH2 (hydrochloride) exerts its effects by acting as a cereblon (CRBN) ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound can be connected to the ligand for protein by a linker to form PROTACs, which facilitate targeted protein degradation .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H27ClN4O4

Molecular Weight

422.9 g/mol

IUPAC Name

5-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C20H26N4O4.ClH/c21-10-4-2-1-3-5-11-22-13-6-7-14-15(12-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26;/h6-7,12,16,22H,1-5,8-11,21H2,(H,23,25,26);1H

InChI Key

MXBQBWHEOILPJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCN.Cl

Origin of Product

United States

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